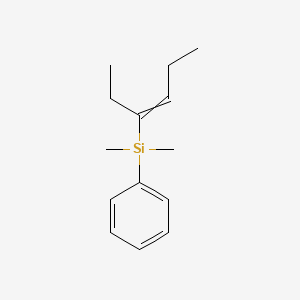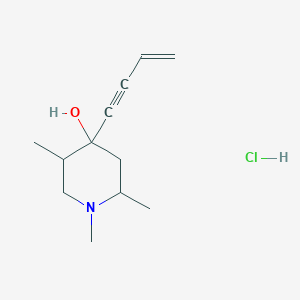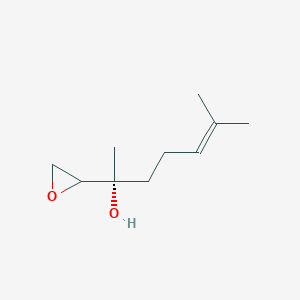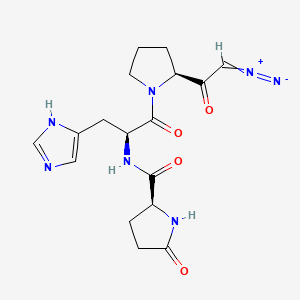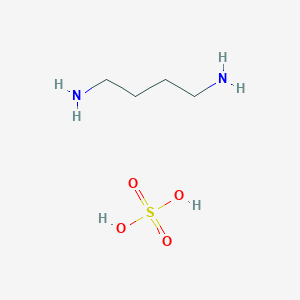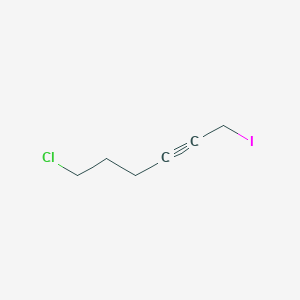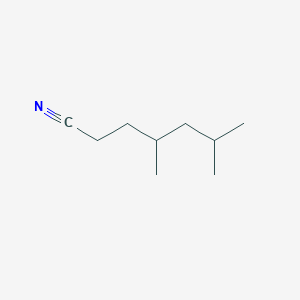
1-Azidoisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azidoisoquinoline is an organic compound that belongs to the class of azides, which are known for their high reactivity and potential applications in various fields. The compound consists of an isoquinoline ring system with an azido group (-N₃) attached to it. Isoquinoline itself is a heterocyclic aromatic organic compound, sharing a similar structure to quinoline but with the nitrogen atom located at a different position .
Méthodes De Préparation
The synthesis of 1-Azidoisoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and yields the desired azido compound .
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory-scale preparations
Analyse Des Réactions Chimiques
1-Azidoisoquinoline undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as LiAlH₄, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Azidoisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. The azido group can be transformed into various functional groups, making it a versatile intermediate.
Mécanisme D'action
The mechanism of action of 1-Azidoisoquinoline primarily involves its reactivity due to the azido group. The azido group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, the azido group can react with biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or bioconjugation .
Comparaison Avec Des Composés Similaires
1-Azidoisoquinoline can be compared with other azido compounds and isoquinoline derivatives:
Azido Compounds: Similar to other azido compounds, this compound is highly reactive and can undergo various chemical transformations. its unique structure, with the azido group attached to the isoquinoline ring, imparts specific reactivity and properties.
Isoquinoline Derivatives:
Similar compounds include azidoquinoline, azidopyridine, and other azido-substituted heterocycles. Each of these compounds has unique properties and applications, but this compound’s combination of the isoquinoline ring and azido group makes it particularly versatile and valuable in research and industry.
Propriétés
Numéro CAS |
75275-87-5 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
1-azidoisoquinoline |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |
Clé InChI |
UMQBZRJDVDFAAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


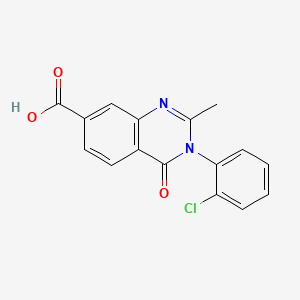
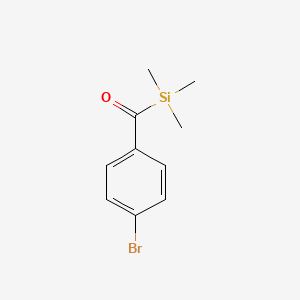
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
